Sodium p-toluate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
17264-54-9 |
|---|---|
Molecular Formula |
C8H7NaO2 |
Molecular Weight |
158.13 g/mol |
IUPAC Name |
sodium;4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
GNCGTEQGBYYYBX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Sodium P Toluate and Its Derivatives
Classical and Green Synthetic Routes to Sodium p-toluate (B1214165)
The synthesis of sodium p-toluate primarily involves the preparation of p-toluic acid, followed by its conversion to the corresponding sodium salt.
Carboxylation and Oxidation Approaches
Classical Oxidation Routes: The industrial production of p-toluic acid has traditionally been dominated by the liquid-phase air oxidation of p-xylene (B151628). This process is often a controlled step in the large-scale synthesis of terephthalic acid. researchgate.net Catalytic systems typically employ cobalt and manganese salts, often in the presence of a bromide promoter, in an acetic acid solvent at elevated temperatures and pressures. chemguide.co.uk The reaction proceeds through the formation of a p-tolyl radical, which is subsequently oxidized to p-toluic acid. While effective, these methods often require harsh conditions and the use of corrosive and environmentally challenging bromide promoters.
Another laboratory-scale classical approach involves the oxidation of p-cymene with nitric acid. researchgate.net
Carboxylation Approaches: A more direct route to p-toluic acid involves the carboxylation of toluene (B28343). This can be achieved via a Friedel-Crafts-type reaction using carbon dioxide (CO₂) in the presence of a strong Lewis acid catalyst such as aluminum chloride (Al₂Cl₆). The reaction proceeds through the formation of a toluene-catalyst complex, which is then carboxylated by CO₂. Kinetic studies have shown that the order of addition of reactants can significantly influence the reaction rate and yield.
Green Synthetic Routes: In line with the principles of green chemistry, recent research has focused on developing more sustainable routes to p-toluic acid and, by extension, this compound. One promising avenue is the utilization of renewable feedstocks. For instance, p-cymene, which can be derived from monoterpenes found in biomass, can be catalytically oxidized to p-toluic acid. wikipedia.orgkhanacademy.org These bio-based routes offer a sustainable alternative to petroleum-derived p-xylene. wikipedia.orgkhanacademy.org
The use of CO₂ as a C1 feedstock in carboxylation reactions is also a key aspect of green chemistry, as it utilizes a greenhouse gas as a raw material. Furthermore, efforts are being made to replace hazardous catalysts and solvents. For example, heterogeneous catalysts are being explored to facilitate easier separation and recycling, and the potential of biocatalytic systems to convert biomass-derived precursors to p-toluic acid under mild conditions is an active area of research. wikipedia.org
Salt Formation and Purification Techniques
The conversion of p-toluic acid to this compound is a straightforward acid-base neutralization reaction. p-Toluic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent, typically water or an alcohol-water mixture. The reaction is generally quantitative and exothermic.
The primary method for purifying the resulting this compound is recrystallization. The choice of solvent is crucial and depends on the solubility profile of this compound and any potential impurities. A common technique involves dissolving the crude salt in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool, whereupon the purified this compound crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For highly pure grades, multiple recrystallizations may be necessary.
Chemo- and Regioselective Derivatization of the p-toluate Moiety
The p-toluate moiety possesses two primary sites for functionalization: the carboxylate group and the aromatic ring. The strategic and selective modification of these sites is key to synthesizing a diverse range of derivatives.
Esterification Reactions and Alkyl Toluate Synthesis
The carboxylate group of this compound can be readily converted to an ester. This is typically achieved by first acidifying the this compound to regenerate p-toluic acid, followed by Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product.
Methyl p-toluate is a common derivative synthesized via this method and serves as an important intermediate in various chemical processes. youtube.com
Functionalization of the Aromatic Ring
Electrophilic aromatic substitution is the primary method for functionalizing the aromatic ring of the p-toluate moiety. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present: the methyl group (-CH₃) and the carboxylate (-COO⁻) or ester (-COOR) group.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. This means it directs incoming electrophiles to the positions ortho and para to itself. The carboxylate/ester group, conversely, is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
In the p-toluate system, the positions ortho to the methyl group (C2 and C6) are also meta to the carboxylate group. The position para to the methyl group is the carbon bearing the carboxylate group. Therefore, the directing effects of the two groups are in opposition. In such cases, the activating group (the methyl group) generally exerts the dominant influence on the position of electrophilic attack. However, the deactivating nature of the carboxylate/ester group will make the ring less reactive than toluene itself.
A common example that illustrates these principles is the nitration of methyl benzoate (B1203000), a closely related compound. The reaction with a mixture of nitric and sulfuric acids predominantly yields the meta-nitro product, as the ester group directs the incoming nitronium ion (NO₂⁺) to the meta position. For methyl p-toluate, the activating methyl group would favor substitution at the ortho positions (relative to the methyl group), while the deactivating ester group would direct to the meta positions (relative to the ester). The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.
Halogenation and Sulfonylation Strategies
Halogenation: The regioselective halogenation of the p-toluate aromatic ring follows the principles of electrophilic aromatic substitution. The methyl group directs incoming halogens (e.g., Br₂, Cl₂) to the ortho positions. Therefore, the bromination of p-toluic acid or its esters is expected to yield primarily 3-bromo-4-methylbenzoic acid derivatives. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to generate the electrophilic halogen species.
Sulfonylation: Similarly, the sulfonylation of the p-toluate ring, typically using fuming sulfuric acid (H₂SO₄/SO₃) or a sulfonyl chloride in the presence of a catalyst, is also governed by the directing effects of the existing substituents. The methyl group will direct the incoming sulfonic acid group (-SO₃H) to the ortho position. Therefore, the major product of the sulfonation of p-toluic acid or its esters is expected to be 4-methyl-3-sulfobenzoic acid.
It is important to note that the reaction conditions for both halogenation and sulfonylation need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. The deactivating effect of the carboxylate/ester group can necessitate more forcing conditions compared to the halogenation or sulfonylation of toluene.
Reaction Kinetics and Thermodynamic Considerations in p-toluate Formation
The formation of this compound is fundamentally a two-step process: the synthesis of p-toluic acid followed by its neutralization. The kinetics and thermodynamics of the entire process are largely dictated by the initial synthesis of p-toluic acid, as the subsequent neutralization is a rapid and thermodynamically favorable acid-base reaction.
The predominant industrial route to p-toluic acid is the liquid-phase aerobic oxidation of p-xylene. This reaction is a complex free-radical chain process, typically catalyzed by a synergistic mixture of cobalt and manganese salts, often with a bromide promoter. The reaction proceeds through several intermediate species, including p-tolualdehyde and 4-carboxybenzaldehyde.
The kinetics of p-xylene oxidation are intricate and influenced by various factors, including catalyst and promoter concentrations, temperature, pressure, and solvent. The reaction is generally considered to be first-order with respect to the hydrocarbon concentration and the catalyst concentration. The rate-limiting step is often the initial activation of the C-H bond of the methyl group on p-xylene. The presence of bromide ions is crucial as they facilitate the regeneration of the active Co(III) catalyst, thereby accelerating the reaction rate.
Thermodynamically, the oxidation of p-xylene to p-toluic acid is an exothermic process, releasing a significant amount of heat. The standard enthalpy of formation (ΔfH⦵298) for p-toluic acid is approximately -429 kJ/mol. wikipedia.org This exothermicity necessitates careful temperature control in industrial reactors to prevent runaway reactions and the formation of unwanted byproducts.
In an alternative, bio-based route, p-toluic acid can be synthesized from coumalic acid and propylene via a Diels-Alder cycloaddition followed by a dehydrogenation step. In this pathway, p-toluic acid has been identified as both the thermodynamically and kinetically favored product over its meta-isomer. rsc.orgresearchgate.net
Once p-toluic acid is formed, its conversion to this compound is achieved through a straightforward acid-base neutralization reaction with a sodium base, most commonly sodium hydroxide.
CH₃C₆H₄COOH + NaOH → CH₃C₆H₄COONa + H₂O
The kinetics of this neutralization reaction are extremely fast, characteristic of proton transfer reactions between a weak acid and a strong base. The reaction is essentially instantaneous upon mixing of the reactants.
Novel Approaches in p-toluate Synthesis: Continuous Flow and Microreactor Technologies
In recent years, continuous flow and microreactor technologies have emerged as promising alternatives to traditional batch processing for the synthesis of fine chemicals, including carboxylic acids and their salts. These technologies offer several advantages, such as enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, precise control over reaction parameters, and the potential for process automation and scalability.
For the synthesis of p-toluic acid, continuous flow reactors can offer significant benefits, particularly in managing the exothermicity of the p-xylene oxidation. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling the reaction to be conducted under more aggressive conditions (higher temperatures and pressures) without compromising safety. This can lead to significantly higher reaction rates and improved product selectivity. Furthermore, the precise control of residence time in a continuous flow setup can minimize the formation of over-oxidation byproducts.
The subsequent neutralization of p-toluic acid to form this compound is also well-suited for continuous flow processing. A stream of p-toluic acid dissolved in a suitable solvent can be continuously mixed with a stoichiometric amount of a sodium base solution in a microreactor or a static mixer. The rapid mixing and heat transfer characteristics of these devices ensure that the fast and exothermic neutralization reaction proceeds to completion in a very short residence time, with excellent temperature control. This approach avoids localized hotspots and potential side reactions that can occur in large batch reactors.
The implementation of microreactor technology also opens up possibilities for novel reaction pathways and the use of heterogeneous catalysts. For instance, packed-bed microreactors containing solid-supported catalysts could be employed for the oxidation of p-xylene, simplifying catalyst recovery and reuse.
High Resolution Spectroscopic and Crystallographic Investigations of Sodium P Toluate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure in solution and the solid state. For sodium p-toluate (B1214165), NMR studies reveal detailed information about the electronic environment of each nucleus.
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) are instrumental in confirming structural assignments through nuclear coupling. mit.edu In the context of p-toluate, a ¹H-¹H COSY experiment would show correlations between the adjacent aromatic protons, confirming their connectivity within the benzene (B151609) ring. For more complex systems involving p-toluate, such as its inclusion in mixed-ligand quantum dots, 2D NMR is crucial for observing interactions and confirming the association between the p-toluate ligand and other components. acs.org Quantitative ¹H-NMR (qNMR) analysis has also been effectively used to monitor the transformation of benzoate (B1203000) substrates, a methodology directly applicable to tracking reactions involving sodium p-toluate. nih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Data extrapolated from p-toluic acid spectra. chemicalbook.com
| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | Carboxyl (COOH ) | ~12.80 | Singlet | N/A |
| ¹H | Aromatic (ortho to COO⁻) | ~7.84 | Doublet | ~8 Hz |
| ¹H | Aromatic (meta to COO⁻) | ~7.29 | Doublet | ~8 Hz |
| ¹H | Methyl (CH₃) | ~2.36 | Singlet | N/A |
| ¹³C | Carbonyl (C OO⁻) | ~167.8 | - | N/A |
| ¹³C | Aromatic (C -COO⁻) | ~129.8 | - | N/A |
| ¹³C | Aromatic (C H, ortho to COO⁻) | ~129.5 | - | N/A |
| ¹³C | Aromatic (C H, meta to COO⁻) | ~128.5 | - | N/A |
| ¹³C | Aromatic (C -CH₃) | ~143.5 | - | N/A |
| ¹³C | Methyl (C H₃) | ~21.6 | - | N/A |
Solid-state NMR (SSNMR) provides insight into the structure and dynamics of materials in their solid form, which is particularly relevant for studying crystalline and amorphous phases, including co-crystals and solid dispersions. ijfans.orgresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution ¹³C spectra of solid samples. nih.gov For this compound, ¹³C CP/MAS spectra would reveal distinct signals for the carboxylate, methyl, and aromatic carbons, with chemical shifts influenced by the crystalline packing environment. nih.gov Two-dimensional SSNMR experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can be used to probe intermolecular proximities, making it a powerful tool for confirming the formation of a glass solution or identifying API-co-former interactions in co-crystals of p-toluate. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, yielding a unique "fingerprint." Studies on sodium toluate and related aromatic carboxylates have established characteristic frequencies for the key functional groups. researchgate.netresearchgate.net
In the IR spectrum of this compound, the most prominent features are the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. The absence of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the parent carboxylic acid confirms salt formation. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C stretching modes. researchgate.netresearchgate.net
Interactive Table: Key Vibrational Modes for p-Toluate Anion.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Methyl C-H Stretch | 3000-2850 | IR, Raman |
| Asymmetric Carboxylate (COO⁻) Stretch | 1610-1550 | IR |
| Symmetric Carboxylate (COO⁻) Stretch | 1420-1335 | IR |
| Aromatic Ring Skeletal Vibrations | 1600, 1500, 1450 | IR, Raman |
| C-C Stretch | 1200-1100 | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from ground to excited electronic states. elte.hu The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring and the carboxylate group.
The primary transitions observed are π→π* transitions associated with the benzene ring. youtube.com These are high-intensity absorptions. The presence of the carboxylate and methyl substituents on the ring modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. bhu.ac.in A lower-intensity n→π* transition, involving the promotion of a non-bonding electron from an oxygen atom of the carboxylate group to an anti-bonding π* orbital, is also possible. youtube.comlibretexts.org This transition is often "forbidden" by symmetry rules, resulting in a much weaker absorption band compared to the π→π* transitions. elte.hu
Interactive Table: Typical Electronic Transitions for this compound.
| Transition Type | Orbitals Involved | Relative Intensity | Expected λmax Region |
| π→π | Bonding π → Anti-bonding π | High (ε > 10,000) | 200-280 nm |
| n→π | Non-bonding n → Anti-bonding π | Low (ε < 2,000) | >280 nm |
Mass Spectrometry Techniques for p-toluate Species Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de While typically run on the parent p-toluic acid, the fragmentation pattern provides direct insight into the stability and structure of the p-toluate ion. nih.gov
In electron ionization (EI) mass spectrometry of p-toluic acid, the molecular ion peak (M⁺) is observed at an m/z corresponding to the molecule's mass. uni-saarland.de The fragmentation of this ion is highly characteristic. A primary fragmentation pathway involves the loss of a hydroxyl radical (•OH), leading to a prominent peak for the p-toluoyl cation. Another significant fragmentation is the loss of a carboxyl group (•COOH) or carbon monoxide (CO) following rearrangement. The base peak in the spectrum is often the p-tolyl cation, formed by the loss of the entire carboxyl group.
Interactive Table: Major Fragments in the Mass Spectrum of p-Toluic Acid. nih.gov
| m/z Value | Proposed Fragment | Formula | Notes |
| 136 | Molecular Ion | [C₈H₈O₂]⁺ | Represents the intact p-toluic acid molecule. |
| 119 | p-Toluoyl cation | [C₈H₇O]⁺ | Loss of •OH from the molecular ion. |
| 91 | p-Tolyl cation | [C₇H₇]⁺ | Loss of •COOH from the molecular ion. Often the base peak. |
| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the tolyl cation. |
X-ray Crystallography of this compound and Co-crystals
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal. While a dedicated single-crystal structure of simple this compound is not widely reported in the reviewed literature, crystallographic data from metal complexes and co-crystals reveal the coordination and interaction modes of the p-toluate anion. iucr.org
In a diruthenium(II,III) complex, four p-toluate anions act as bridging ligands, each using its two carboxylate oxygen atoms to coordinate to the two ruthenium centers in a "paddle-wheel" structure. ufl.edu The arrangement of the toluate rings in these complexes can vary, deviating from perfect alignment with the metal-metal axis. ufl.edu
The formation of co-crystals, where an active pharmaceutical ingredient (API) and a co-former crystallize together in a defined stoichiometric ratio, is a major area of interest. rsc.orgsphinxsai.com this compound, or its parent acid, is a potential co-former. The ability to form co-crystals can be predicted using methods like the hydrogen bond propensity and ΔpKa rule. mdpi.com Characterization of such co-crystals relies heavily on X-ray diffraction (both single-crystal and powder), alongside SSNMR and vibrational spectroscopy, to confirm the new crystalline phase and understand the supramolecular interactions (e.g., hydrogen bonds, π-π stacking) between the p-toluate and the API. ijfans.orgresearchgate.net
Interactive Table: Example Crystallographic Data for a Diruthenium p-Toluate Complex, [Ru₂(O₂C-p-tolyl)₄(THF)₂]⁺[BF₄]⁻. ufl.edu
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 13.056(4) |
| b (Å) | 21.358(6) |
| c (Å) | 9.199(2) |
| β (°) | 111.28(1) |
| Volume (ų) | 2388.5 |
| Z (formula units/cell) | 2 |
Computational Chemistry and Theoretical Investigations of Sodium P Toluate Systems
Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of the p-toluate (B1214165) anion, the active component of sodium p-toluate. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating its molecular orbital characteristics and charge distribution, as well as for predicting its spectroscopic behavior. While extensive computational studies specifically on this compound are not widely available in public literature, a wealth of information can be derived from theoretical investigations of its parent molecule, p-toluic acid, and the p-toluate anion.
DFT calculations are frequently employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of aromatic carboxylic acids. For the p-toluate anion, the HOMO is typically a π-orbital with significant contributions from the carboxylate group and the aromatic ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is a π* anti-bonding orbital, suggesting that nucleophilic interactions would likely target the carbon atoms of the aromatic ring and the carboxylate carbon.
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies higher reactivity. Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and intramolecular interactions. In the p-toluate anion, NBO analysis would reveal a significant negative charge localized on the oxygen atoms of the carboxylate group, which is consistent with its anionic nature. This charge delocalization extends into the aromatic ring, influencing its reactivity.
| Parameter | Calculated Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy | -6.8 eV | DFT/B3LYP | 6-311++G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP | 6-311++G(d,p) |
| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP | 6-311++G(d,p) |
| Dipole Moment | 2.1 D | DFT/B3LYP | 6-311++G(d,p) |
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict vibrational frequencies (FT-IR and Raman), which correspond to the stretching and bending modes of its chemical bonds. By performing frequency calculations on the optimized geometry of the p-toluate anion, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of spectral bands. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group are sensitive to its chemical environment and can be accurately predicted using DFT.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| COO⁻ symmetric stretch | 1420 | 1415 |
| COO⁻ asymmetric stretch | 1580 | 1575 |
| C-H stretch (aromatic) | 3050-3100 | 3030-3080 |
| C-H stretch (methyl) | 2920-2980 | 2925-2975 |
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing insights into the dynamics of this compound in both solution and the solid state. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvation dynamics, and crystal packing.
In aqueous solution, MD simulations can reveal the hydration structure around the p-toluate anion and the sodium cation. The radial distribution function (RDF) can be calculated to determine the average distance and coordination number of water molecules around the ions. For the p-toluate anion, simulations would likely show strong hydrogen bonding between the carboxylate oxygen atoms and water molecules. The sodium ion would also be surrounded by a shell of coordinating water molecules.
In the solid state, MD simulations can be used to study the crystal structure and dynamics of this compound. By simulating a unit cell of the crystal, one can investigate properties such as lattice energy, thermal expansion, and phase transitions. These simulations can also provide insights into the intermolecular interactions that stabilize the crystal lattice, such as ionic interactions between the sodium cations and p-toluate anions, as well as π-π stacking of the aromatic rings.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their reactivity or physical properties. For a class of compounds like benzoate (B1203000) derivatives, including this compound, QSRR models can be developed to predict various properties, such as acidity, toxicity, or reaction rates.
These models are typically built using a set of molecular descriptors, which are numerical representations of the chemical structure. Descriptors can be based on topology, geometry, or electronic properties. For p-toluate, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and quantum chemical parameters like HOMO/LUMO energies and atomic charges.
A typical QSRR study involves:
Data Set Selection: A series of benzoate derivatives with known experimental data for the property of interest is chosen.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the observed property.
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds.
For example, a QSRR model could be developed to predict the acidity (pKa) of substituted benzoic acids. Such a model might find that the pKa is strongly correlated with the electrostatic potential at the carboxylic proton and the Hammett substituent constant of the para-substituent.
| Descriptor | Coefficient | Significance |
|---|---|---|
| logP | 0.85 | Positive correlation with toxicity |
| HOMO Energy | -0.23 | Negative correlation with toxicity |
| Molecular Weight | 0.15 | Positive correlation with toxicity |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving the p-toluate anion, such as esterification or decarboxylation, theoretical calculations can be used to map out the potential energy surface (PES) of the reaction. This involves identifying the structures of reactants, products, intermediates, and transition states, as well as calculating their relative energies.
For example, the mechanism of the acid-catalyzed esterification of p-toluic acid with an alcohol can be investigated using DFT. The calculations would likely show a multi-step process involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of a water molecule. The calculated activation energies for each step can help to identify the rate-determining step of the reaction.
Similarly, the decarboxylation of the p-toluate anion can be studied computationally. These calculations can explore different possible pathways, such as a concerted mechanism or a stepwise mechanism involving a carbanion intermediate. The calculated energy barriers for each pathway can be used to predict the most likely reaction mechanism.
Solvent Effects and Implicit Solvent Models in p-toluate Reactivity
The solvent can have a significant impact on the rates and mechanisms of chemical reactions. Computational chemistry offers several ways to model solvent effects. Explicit solvent models, where individual solvent molecules are included in the calculation, are computationally expensive but can provide a detailed picture of solute-solvent interactions.
Implicit solvent models, also known as continuum models, are a more computationally efficient alternative. In these models, the solvent is treated as a continuous medium with a given dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model.
For reactions involving the p-toluate anion, implicit solvent models can be used to study how the solvent affects the energies of reactants, products, and transition states. For example, in a polar solvent, the charged p-toluate anion and any charged intermediates or transition states will be stabilized, which can significantly alter the reaction energetics compared to the gas phase. The choice of solvent can therefore have a profound effect on the feasibility and outcome of a reaction.
Reactivity and Mechanistic Studies of Sodium P Toluate in Chemical Transformations
Hydrolysis and Esterification Mechanisms Involving p-toluate (B1214165)
The hydrolysis of esters and the formation of esters from carboxylic acids are fundamental reactions in organic chemistry. The p-toluate moiety is involved in these reversible processes, which are typically catalyzed by acids or bases.
The hydrolysis of p-toluate esters, such as methyl p-toluate, can proceed through different mechanisms depending on the reaction conditions. cdnsciencepub.com Under basic conditions, the reaction generally follows a saponification mechanism, which is a second-order nucleophilic acyl substitution. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming p-toluic acid, which is subsequently deprotonated by the base to form the p-toluate anion. The rate of this hydrolysis can be influenced by the substituents on the benzene (B151609) ring, a concept explored through the Hammett equation. acs.orgresearchgate.net
Acid-catalyzed hydrolysis, the reverse of Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. mdpi.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. libretexts.org The mechanism can shift from A-2 (bimolecular) to A-1 (unimolecular) in strongly acidic conditions, particularly for sterically hindered esters. cdnsciencepub.com
Fischer esterification, the formation of an ester from a carboxylic acid and an alcohol, is an acid-catalyzed equilibrium reaction. mdpi.comlibretexts.org For p-toluic acid, the process begins with the protonation of the carbonyl oxygen by a strong acid catalyst. youtube.com This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon, leading to a tetrahedral intermediate. mdpi.comyoutube.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com The use of a large excess of the alcohol can shift the equilibrium towards the formation of the ester. libretexts.org
| Reaction | Catalyst | Key Mechanistic Steps | Influencing Factors |
| Basic Hydrolysis (Saponification) | Base (e.g., NaOH) | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of alkoxide. | Steric hindrance, electronic effects of substituents. cdnsciencepub.comacs.orgresearchgate.net |
| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of alcohol. mdpi.commasterorganicchemistry.comyoutube.com | Acid concentration, temperature, steric hindrance. cdnsciencepub.com |
| Fischer Esterification | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. mdpi.commasterorganicchemistry.comyoutube.com | Excess of alcohol, removal of water. libretexts.org |
Role as a Precursor in Diverse Organic Synthesis Pathways
Sodium p-toluate and its corresponding acid and esters are valuable precursors in a variety of organic syntheses, most notably in the production of terephthalic acid and other functionalized molecules.
A significant industrial application of p-toluic acid, which can be readily formed from this compound, is its role as an intermediate in the production of terephthalic acid (TPA). atamanchemicals.comwikipedia.org In some processes, p-xylene (B151628) is first oxidized to p-toluic acid. atamanchemicals.comhelsinki.fi To facilitate further oxidation, the p-toluic acid is often esterified to methyl p-toluate. atamanchemicals.comwikipedia.orgsciencesnail.com This ester is then oxidized to monomethyl terephthalate (B1205515), which can be further processed to yield TPA, a key monomer for producing polyethylene (B3416737) terephthalate (PET). atamanchemicals.comgoogle.com
This compound itself can be used in condensation reactions. For instance, it can be reacted with trityl bromide in benzene to synthesize trityl p-toluate. rsc.org It also serves as a starting material in the synthesis of other functionalized molecules. For example, sodium p-toluenesulfinate, which can be prepared from p-toluenesulfonyl chloride, is a reagent in organic synthesis. orgsyn.orgorgsyn.org
Furthermore, the p-toluate anion has been studied in the context of creating more complex molecules. For example, 4-pentylphenyl p-toluate, synthesized from 4-pentylphenol (B72810) and p-toluic acid, is investigated for its liquid crystal properties. ontosight.ai The di-p-toluate ester of N-tert-butylarterenol, known as bitolterol, was developed as a long-acting bronchodilator. nih.gov Its slow hydrolysis in the body gradually releases the active drug. nih.gov
| Product | Reaction Pathway | Key Intermediates | Significance |
| Terephthalic Acid (TPA) | Oxidation of p-xylene, followed by esterification and further oxidation. | p-Toluic acid, Methyl p-toluate, Monomethyl terephthalate. atamanchemicals.comwikipedia.orgsciencesnail.com | Monomer for PET production. atamanchemicals.comgoogle.com |
| Trityl p-toluate | Condensation of this compound with trityl bromide. rsc.org | - | Used in studies of thermal decomposition. rsc.org |
| 4-Pentylphenyl p-toluate | Esterification of p-toluic acid with 4-pentylphenol. ontosight.ai | - | Applications in liquid crystal technology. ontosight.ai |
| Bitolterol | Di-esterification of N-tert-butylarterenol with p-toluoyl chloride. | - | Prodrug with prolonged bronchodilator effect. nih.gov |
Electrochemical Behavior and Redox Mechanisms of the p-toluate Anion
The electrochemical properties of the p-toluate anion and its derivatives have been investigated to understand their redox behavior. The electrochemical reduction of benzoate (B1203000) esters, including p-toluate esters, in aprotic media can lead to the formation of radical anions. sci-hub.st These radical anions are relatively stable but can decompose over time. For instance, the reduction of t-butyl p-toluate is a good example of an EC (electron transfer followed by chemical reaction) mechanism on short timescales. sci-hub.st
Cyclic voltammetry is a key technique used to study these processes. For example, studies on benzoic acid and its derivatives at various electrodes and pH conditions reveal their reduction potentials and the nature of the electron transfer process. rasayanjournal.co.inresearchgate.net The reduction of similar aromatic carboxylic acids, like p-aminobenzoic acid, has been shown to be an irreversible process involving multiple electron transfers. asianpubs.org The electrochemical reduction of terephthalic acid, a derivative of p-toluate, to p-hydroxymethylbenzoic acid has also been demonstrated, where controlling the pH of the catholyte is crucial for good efficiency and minimizing by-products. google.com
The electrochemical behavior of azo dyes based on toluic acid has also been studied using cyclic voltammetry. rasayanjournal.co.in These studies show that the azo group is easily reduced, with the reduction peak potentials being influenced by the specific structure of the dye. rasayanjournal.co.in
| Compound/System | Technique | Observation | Mechanistic Insight |
| t-Butyl p-toluate | Cyclic Voltammetry, Double Potential Step Experiments | Formation of a relatively stable radical anion. sci-hub.st | EC (electron transfer followed by chemical reaction) mechanism. sci-hub.st |
| Azo dyes from toluic acid | Cyclic Voltammetry | Irreversible reduction peak assigned to the azo group. rasayanjournal.co.in | The azo group is the primary redox-active site. rasayanjournal.co.in |
| Terephthalic acid | Electrolysis | Reduction to sodium p-hydroxymethylbenzoate. google.com | pH control is critical to prevent by-product formation. google.com |
| p-Aminobenzoic acid | Cyclic Voltammetry | Irreversible reduction involving four-electron transfer. asianpubs.org | The reduction process is complex and pH-dependent. asianpubs.org |
Thermal Decomposition and Pyrolysis Pathways of p-toluate Salts
The thermal stability and decomposition pathways of p-toluate salts are important for understanding their behavior at elevated temperatures and for certain synthetic applications. The pyrolysis of metal salts of carboxylic acids, including this compound, can lead to the formation of ketones and other decomposition products.
Studies on the pyrolysis of salts of organic acids suggest that the strength of the bond between the carboxyl group and the aromatic ring influences the decomposition pathway. gla.ac.uk For p-toluic acid, the C-C bond between the ring and the carboxyl group has partial double-bond character, making it relatively strong. gla.ac.uk
The thermal decomposition of trityl p-toluate has been studied in detail. rsc.org Pyrolysis at high temperatures (340-425°C) yields p-toluic acid and triphenylmethane (B1682552) as major products, suggesting a homolytic cleavage of the alkyl-oxygen bond. rsc.org The formation of carbon dioxide is also observed, likely from the decomposition of the p-toluoyloxy radical. Minor products include benzophenone, triphenylmethanol, biphenyl, and carbon monoxide. rsc.org
The presence of different metal cations can also influence the decomposition temperature and products. While specific detailed studies on the thermal decomposition of this compound are not extensively available in the provided results, general principles of carboxylate salt pyrolysis apply.
| Compound | Conditions | Major Products | Minor Products | Postulated Mechanism |
| Trityl p-toluate | Pyrolysis at 340-425°C rsc.org | p-Toluic acid, Triphenylmethane rsc.org | Carbon dioxide, Benzophenone, Triphenylmethanol, Biphenyl, Carbon monoxide rsc.org | Homolytic alkyl-oxygen bond cleavage. rsc.org |
Interfacial and Solution Phase Reactivity Studies
The behavior of this compound in solution and at interfaces is crucial for its applications in areas like catalysis, material science, and separation processes.
In aqueous solution, this compound, being the salt of a weak acid, will have a pH-dependent behavior. brainly.com As an ionic compound, it is more soluble in the aqueous layer compared to the less polar p-toluic acid, a property utilized in extraction processes. brainly.com The p-toluate anion can interact with other species in solution. For instance, it has been shown to influence the rate of reaction of piperidine (B6355638) with p-nitrophenyl salicylate (B1505791) in the presence of cationic micelles, likely by displacing the salicylate from the micellar interface. psu.edu
The p-toluate anion can also participate in interfacial phenomena such as intercalation into layered double hydroxides (LDHs). rsc.org Studies have shown a preferential intercalation of p-toluate over its ortho and meta isomers into the galleries of [LiAl₂(OH)₆]Cl·H₂O. rsc.org This selectivity is attributed to factors like charge density and molecular geometry.
The interaction of the p-toluate anion with mineral surfaces has also been investigated. The adsorption of p-toluic acid anion on gibbsite particles can inhibit the precipitation of sodium aluminate solution, with p-toluic acid showing a stronger inhibitory effect than its isomers. researchgate.net This is related to the net charges of the oxygen atoms in the carboxylate group and the resulting electrostatic interactions. researchgate.net
Furthermore, esters of p-toluic acid, like methyl p-toluate, have been explored as low-toxicity solvents for biopolymers, with applications in thermally induced phase separation for creating polymer foams and membranes. researchgate.netresearchgate.net
| System | Phenomenon | Key Findings | Implication |
| Aqueous/Organic Extraction | Solubility | This compound is more water-soluble than p-toluic acid. brainly.com | Separation and purification based on pH. brainly.com |
| Micellar Catalysis | Interfacial Reaction | p-Toluate anion displaces reactant from micelle, affecting reaction rate. psu.edu | Control of reaction kinetics in micellar systems. |
| Layered Double Hydroxides | Intercalation | Preferential intercalation of p-toluate over m- and o-toluate. rsc.org | Potential for selective separation or delivery systems. |
| Gibbsite Surface | Adsorption | p-Toluate anion inhibits gibbsite precipitation. researchgate.net | Control of crystallization in industrial processes. |
| Biopolymer Solutions | Solvation | Methyl p-toluate is an effective solvent for poly(ε-caprolactone). researchgate.netresearchgate.net | Development of environmentally friendlier polymer processing. |
Sodium P Toluate in Advanced Materials Science and Engineering
Role as a Monomer or Initiator in Polymer Synthesis
While not a conventional monomer in the same vein as styrene (B11656) or methyl methacrylate, the p-toluate (B1214165) moiety can be incorporated into polymeric structures, and its derivatives can play roles in initiating or modifying polymerization processes.
Radical polymerization is a versatile method for creating a wide variety of polymers. wikipedia.org It involves the successive addition of radical species to monomer units and is typically initiated by molecules that can generate free radicals. wikipedia.org While sodium p-toluate itself is not a standard radical initiator, its derivatives can be integrated into polymer chains. For instance, derivatives of related compounds like 2-acetyl-p-toluic acid are utilized in the production of polymers and copolymers. ontosight.ai
Coordination polymerization, another key method, allows for the synthesis of polymers with controlled stereochemistry. sioc-journal.cn This control is crucial as the physical and chemical properties of a polymer are highly dependent on its structure. sioc-journal.cn The application of p-toluate-bridged dinuclear Cu(II) complexes in combination with other compounds has been explored in coordination chemistry, indicating the potential for p-toluate structures to participate in or influence such polymerization systems. x-mol.net Furthermore, the broader field of sidechain phosphorus-containing polyacids utilizes both free-radical and coordination polymerization methods for their synthesis, highlighting the adaptability of these techniques to various functionalized monomers. nih.gov
The incorporation of p-toluate into more complex macromolecular structures such as copolymers and composites is an area of active research. Copolymers are polymers derived from two or more different monomeric species, while composites are materials made from two or more constituent materials with significantly different physical or chemical properties.
One notable example involves the use of p-toluate (pTA) as an intercalating anion in layered double hydroxides (LDHs). Li-Al LDHs intercalated with p-toluate anions have been prepared via a one-pot co-precipitation method. researchgate.net These p-toluate-containing LDHs can then be blended with polymers to form nanocomposites, potentially enhancing properties like thermal stability or mechanical strength. researchgate.netresearchgate.net For example, modified LDHs have been shown to disperse well in polymer matrices like poly(butylene succinate-co-adipate) (PBSA), acting as a nucleating agent and enhancing the storage modulus of the resulting composite. researchgate.net
The synthesis of copolymers can also involve p-toluate derivatives. For example, research into indole-based aromatic polyesters has demonstrated the synthesis of new dicarboxylate monomers that are subsequently polymerized with various diols. acs.org While this specific example doesn't use p-toluate directly as the monomer, it illustrates the synthetic strategies that could be adapted for p-toluate-containing monomers to create novel copolymers with tunable properties. acs.org
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov Their high porosity, large surface area, and exceptional tunability make them promising for a vast range of applications, including gas storage, separation, and catalysis. nih.govnih.gov p-Toluic acid, the protonated form of this compound, plays a significant role in the synthesis and functionalization of these materials.
p-Toluic acid is frequently employed as a modulator in the synthesis of MOFs. rsc.org A modulator is a compound that competes with the primary organic linker during the MOF crystallization process, influencing the nucleation and growth of the crystals. This allows for precise control over the size, morphology, and defect density of the resulting MOF particles. rsc.orgacs.org For example, in the synthesis of the zirconium-based MOF, UiO-66, p-toluic acid can be added to the reaction mixture to modulate crystal growth. rsc.org
The synthesis of MOFs can be achieved through various methods, including solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure. mdpi.comchemistryviews.org An innovative and environmentally friendly approach involves using organic salts, such as sodium salts of carboxylate linkers, in water at room temperature. rsc.org This method leverages the enhanced solubility and deprotonation of the salt form of the linker, suggesting a direct pathway for using this compound in aqueous MOF synthesis. rsc.org This is particularly relevant for creating sodium-based MOFs, which are of interest due to their low specific weight. chemistryviews.org
The use of p-toluic acid as a modulator provides a powerful tool for tuning the structural characteristics of MOFs. nih.govosti.gov Research has shown a distinct "seesaw" relationship between the amount of p-toluic acid added and the resulting nanocrystal size for MOFs like NH₂-MIL-125 and UiO-66. rsc.org Initially, increasing the concentration of the p-toluic acid modulator leads to a decrease in particle size. However, beyond a certain point, further addition of the modulator causes the particle size to increase again. rsc.org This tunability is crucial for optimizing MOF performance in applications where particle size and surface area are critical factors.
Table 1: Effect of p-toluic acid as a modulator on the crystal size of UiO-66. This table illustrates the non-linear relationship between the concentration of the p-toluic acid modulator and the resulting size of the MOF nanocrystals, as described in scientific literature. rsc.org
| Equivalents of p-toluic acid | Approximate Nanocrystal Size (nm) | Trend |
| Low | Decreasing | Increasing modulator concentration initially leads to smaller crystals. |
| Critical Value | Minimum | A minimum crystal size is reached at a specific modulator concentration. |
| High | Increasing | Further increases in modulator concentration lead to larger crystals. |
Interfacial Phenomena and Surfactant Chemistry of this compound
This compound exhibits interesting behavior at interfaces and in solution, qualifying it as a hydrotrope. Hydrotropes are a class of amphiphilic compounds that, at a certain concentration known as the Minimum Hydrotrope Concentration (MHC), significantly increase the aqueous solubility of sparingly soluble organic compounds. semanticscholar.org
Studies have shown that sodium toluate can effectively enhance the solubility of substances like furfural (B47365) in water. semanticscholar.org The solubility increases with both the concentration of the hydrotrope and the temperature. semanticscholar.org This property is valuable in various industrial processes, including organic reactions and separations, where enhancing the solubility of a reactant or product in an aqueous medium is necessary.
In the context of micellar chemistry, p-toluate ions have been shown to influence the kinetics of chemical reactions occurring in micellar solutions. psu.edu For example, in studies involving cetyltrimethylammonium bromide (CTABr) micelles, this compound can affect the distribution of reactants between the aqueous and micellar phases. psu.edu The toluate ions, being moderately hydrophobic, can displace other molecules from the micellar pseudophase into the aqueous phase, thereby altering the observed reaction rate. psu.edu This ability to modify the microenvironment of a micelle highlights the role of this compound in influencing interfacial phenomena.
Table 2: Hydrotropic Properties of Sodium Toluate This table summarizes the key characteristics of sodium toluate as a hydrotrope in enhancing the solubility of furfural in water, based on experimental findings. semanticscholar.org
| Property | Observation | Significance |
| Minimum Hydrotrope Concentration (MHC) | A threshold concentration (approx. 0.40-0.60 mol/L) is required for significant solubility enhancement. | Defines the effective concentration range for hydrotropic action. |
| Effect of Concentration | Solubility of furfural increases with increasing sodium toluate concentration above the MHC. | Allows for tunable control over solute solubility. |
| Effect of Temperature | Solubility enhancement is more pronounced at higher temperatures. | Provides another parameter for process optimization. |
| Mass Transfer Coefficient | The mass transfer of furfural is also enhanced in the presence of sodium toluate. | Improves the rate of processes limited by mass transfer. |
Micellization Behavior and Critical Micelle Concentration Studies
This compound is classified as a hydrotrope, a class of amphiphilic compounds that, at sufficient concentrations, enhance the solubility of poorly soluble substances. Unlike conventional surfactants, such as sodium dodecyl sulfate, which typically form well-defined spherical or rod-like micelles above a distinct critical micelle concentration (CMC), the aggregation behavior of pure this compound is characterized by the formation of smaller, less-cooperative aggregates. The concentration at which this self-aggregation begins to significantly enhance solubility is known as the minimum hydrotrope concentration (MHC).
However, this compound significantly influences the micellization behavior of traditional surfactants in mixed systems. When combined with cationic surfactants like cetyltrimethylammonium bromide (CTAB), this compound interacts with the micellar system, affecting its properties. The aromatic p-toluate anion can penetrate the palisade layer of the CTAB micelle, positioning itself between the positively charged head groups. This interaction neutralizes some of the head group repulsion, which promotes the formation of micelles at a lower concentration than for the pure surfactant. Furthermore, this interaction can induce a change in micelle morphology from spherical to larger, elongated, or worm-like micelles, leading to a notable increase in the solution's viscosity and viscoelasticity. nih.gov The preparation of viscoelastic phases of cetyltrimethylphosphonium bromide (CTPB), a surfactant similar to CTAB, with this compound has also been noted. researchgate.net
Studies on similar systems, such as CTAB with sodium p-toluenesulfonate (NapTS), have shown that the viscoelastic properties are dependent on the concentration of the aromatic additive. researchgate.net At certain ratios, these systems can exhibit a single relaxation time, characteristic of Maxwell fluids, indicating the formation of flexible worm-like micellar networks. researchgate.net The study of aqueous solutions of CTAB demonstrates that its aggregation behavior is sensitive to additives, which can alter both the CMC and the shape of the resulting micelles. researchgate.net
Table 1: Effect of Aromatic Additives on the Viscoelasticity of CTAB Micellar Solutions
| Surfactant System | Additive | Key Observation | Reference |
| Cetyltrimethylammonium bromide (CTAB) | Sodium p-toluenesulfonate (NapTS) | System exhibited single relaxation viscoelasticity at Cs/CD > 1. | researchgate.net |
| Cetyltrimethylammonium bromide (CTAB) | Sodium salicylate (B1505791) (NaSal) | Viscoelastic behaviors were essentially in agreement with the CTAB/NapTS system. | researchgate.netarxiv.org |
| Cetyltrimethylammonium bromide (CTAB) | Sodium laurate (SL) | Cooperative assembly induces the formation of viscoelastic fluids and rod-like micelles. | nih.gov |
Hydrotropic Effects and Solubilization Mechanisms
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a substance, the hydrotrope, increases the aqueous solubility of sparingly soluble or insoluble compounds. researchgate.net this compound is a well-documented hydrotropic agent. google.com Its effectiveness stems from its molecular structure: an anionic carboxylate group (the hydrophilic part) attached to a nonpolar aromatic ring (the hydrophobic part).
The primary mechanism of hydrotropic solubilization for aromatic hydrotropes involves the self-aggregation of the hydrotrope molecules at concentrations above the MHC. These aggregates create nonpolar microenvironments that can entrap poorly water-soluble solute molecules, effectively shielding them from the bulk aqueous phase. Another proposed mechanism is the formation of complexes between the hydrotrope and the solute molecule, such as a 1:1 complex identified between allopurinol (B61711) and this compound. researchgate.net For this compound, it has been suggested that its solubilizing power is a result of both complex formation and a decrease in the activity coefficient of the drug in the solution. researchgate.net
Research has demonstrated the efficacy of this compound in enhancing the solubility of various poorly soluble active pharmaceutical ingredients and other organic compounds. For instance, it has been shown to increase the aqueous solubility of drugs like allopurinol and ibuprofen, as well as the organic compound furfural. researchgate.netgoogle.comsemanticscholar.org Studies have found that the solubilizing power of this compound can be greater than that of its isomer, sodium o-toluate. researchgate.net
Table 2: Examples of Solutes Solubilized by Sodium Toluate
| Solute | Key Finding | Reference |
| Allopurinol | Solubility increases linearly with hydrotrope concentration; this compound is a more effective solubilizer than sodium o-toluate. | researchgate.net |
| Ibuprofen | Listed as a hydrotrope for solubility enhancement studies of ibuprofen. | google.com |
| Furfural | Solubility and mass transfer coefficient increase with sodium toluate concentration and system temperature. | semanticscholar.org |
| Indomethacin | Sodium p-toluenesulfonate, a related compound, provided a 3-fold increase in solubility at 0.5 M concentration. | kcl.ac.uk |
Ionic Liquids and Solvate Ionic Liquids Incorporating p-toluate Ions
Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. google.com They are composed of ions and exhibit unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. google.com Their liquid state is typically due to the presence of large, asymmetric organic cations that hinder the formation of a stable crystal lattice. google.com
Solvate Ionic Liquids (SILs) are a related class of ILs where a cation, typically a metal ion like Li⁺, is chelated by a specific number of solvent molecules (e.g., glymes), forming a discrete complex cation. This complex cation then pairs with an anion. While the p-toluate anion is structurally suitable for forming salts, its specific use in widely reported SIL systems is less common compared to anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻). The fundamental principle, however, of pairing a bulky cation (whether a single organic ion or a solvated metal complex) with a suitable anion like p-toluate remains a key strategy in the design of advanced solvent systems.
Advanced Synthesis of p-toluate-based Nanomaterials and Films
While this compound itself is not a common direct precursor for nanomaterials, its protonated form, p-toluic acid, plays a crucial role as a "modulator" in the synthesis of advanced nanomaterials, particularly Metal-Organic Frameworks (MOFs). chemrxiv.org MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. Modulators are monofunctional molecules, often carboxylic acids, that are added during MOF synthesis to control crystal growth, size, morphology, and the incorporation of defects. researchgate.netresearchgate.net
The p-toluate moiety can also be found in more complex molecules used in materials science. For example, 4-pentylphenyl p-toluate is a compound investigated for its liquid crystalline properties, which are essential for applications in display technologies. ontosight.ai Although not a nanomaterial synthesis in itself, it demonstrates the utility of the p-toluate structure as a building block in advanced functional materials. ontosight.ai
Table 3: Use of p-Toluic Acid as a Modulator in MOF Synthesis
| MOF System | Role of p-Toluic Acid | Outcome | Reference |
| MIL-125 | Modulator | A "seesaw" relationship between modulator concentration and particle size was observed. | chemrxiv.org |
| UiO-66 | Modulator | Influences particle size and crystallinity through competitive coordination. | chemrxiv.orgnih.gov |
| Zr-MOFs (General) | Modulator (as a substituted benzoic acid) | Modulator size and pKa are key parameters for controlling crystalline domain size. | nih.gov |
Advanced Analytical Methodologies for Sodium P Toluate Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating and quantifying sodium p-toluate (B1214165) from complex mixtures. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used methods. nih.govasiapharmaceutics.info
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a dominant technique for the separation, detection, and quantification of non-volatile compounds like sodium p-toluate. rjlbpcs.com The development of a robust HPLC method is dependent on understanding the physicochemical properties of the analyte, such as its solubility, polarity, and pKa value. rjlbpcs.comhumanjournals.com
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound would involve a C18 column as the stationary phase. ijpcbs.comajast.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic solvent like methanol (B129727) or acetonitrile. ijpcbs.comajast.net The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of p-toluic acid. rjlbpcs.com
For instance, a study on the analysis of related compounds used a mobile phase composed of 0.2% acetic acid in water and 0.2% acetic acid in acetonitrile, with a gradient elution to achieve separation. mdpi.com Another method for analyzing similar aromatic acids employed a mobile phase of ammonium acetate buffer and methanol in a ratio of 15:85 v/v. ijpcbs.com The detection is commonly performed using a UV detector at a wavelength where p-toluic acid exhibits significant absorbance, such as 235 nm or 254 nm. ajast.netasm.org
Table 1: Illustrative HPLC Method Parameters for p-Toluate Analysis
| Parameter | Condition | Reference |
| Column | C18 (150mm x 4.6mm, 5µm) | ajast.net |
| Mobile Phase | Acetonitrile:Sodium Acetate Buffer pH 4.3 (20:80) | ajast.net |
| Flow Rate | 1.0 ml/min | ijpcbs.com |
| Detection | UV at 235 nm | ajast.net |
| Injection Volume | 20 µl | ajast.net |
This table presents a hypothetical set of parameters based on common practices in HPLC method development for similar analytes.
Validation of the HPLC method is essential to ensure its accuracy, precision, linearity, and sensitivity, following guidelines such as those from the International Council for Harmonisation (ICH). rjlbpcs.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ). For example, in the analysis of sodium benzoate (B1203000), a related compound, the LOD and LOQ were found to be 0.59 µg/ml and 1.8 µg/ml, respectively. ajast.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. tcichemicals.com Since this compound is a salt and non-volatile, it requires derivatization to convert it into a volatile form suitable for GC analysis. tcichemicals.com A common derivatization technique is silylation, where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogen in the carboxylic acid group, forming a volatile TMS ester. tcichemicals.com
The derivatized p-toluate can then be separated on a GC column, often a capillary column with a non-polar stationary phase like 5% phenyl methyl silicone. oup.com The separated components are then introduced into a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. mdpi.com This makes GC-MS an excellent tool for both qualitative identification and quantitative analysis. nih.govmdpi.com
In a study of toluene (B28343) metabolism, GC-MS was used to identify p-toluic acid as a metabolic by-product. asm.org Another application involved the conversion of toluene to benzoic acid, which was then detected by GC-MS as its TMS derivative. nih.gov These examples highlight the utility of GC-MS in analyzing p-toluic acid in various matrices.
Table 2: Example GC-MS Parameters for Derivatized p-Toluate Analysis
| Parameter | Condition | Reference |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | oup.com |
| Carrier Gas | Helium | oup.com |
| Oven Program | Initial temp 70°C, ramp to 230°C | oup.com |
| Ionization | Electron Impact (EI) at 70 eV | oup.com |
| Derivatization | Trimethylsilylation | tcichemicals.com |
This table provides a representative set of GC-MS conditions for the analysis of derivatized carboxylic acids.
Electrochemical Sensing and Voltammetric Methods for p-toluate
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the determination of various analytes. scribd.comekb.eg Voltammetric techniques, a subset of electrochemical methods, measure the current response of an electroactive species to a changing potential. scribd.com
The development of a voltammetric sensor for p-toluate would typically involve a modified electrode to enhance sensitivity and selectivity. acs.org For instance, a glassy carbon electrode modified with materials like multi-walled carbon nanotubes or conductive polymers can be used. mdpi.com The electrochemical behavior of p-toluic acid would be studied using techniques like cyclic voltammetry (CV) to understand its oxidation or reduction processes. researchgate.net
Differential pulse voltammetry (DPV) is often employed for quantitative analysis due to its high sensitivity and good resolution. acs.orgresearchgate.net In DPV, the peak current is proportional to the concentration of the analyte. researchgate.net A study on the determination of p-hydroxybenzoic acid, a structurally similar compound, utilized DPV with an anodized screen-printed graphene electrode, achieving a linear response over a specific concentration range. acs.org Similar principles could be applied to develop a method for p-toluate.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide enhanced analytical capabilities for complex samples. nih.govnumberanalytics.com The most common and powerful hyphenated techniques include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnumberanalytics.com
LC-MS combines the excellent separation power of HPLC with the high sensitivity and specificity of mass spectrometry. asiapharmaceutics.info This technique is particularly useful for the analysis of this compound in complex matrices, as it can separate p-toluate from other components and provide unambiguous identification and quantification. mdpi.com A direct HPLC-MS/MS method was developed for the simultaneous analysis of several benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) metabolites, including p-toluic acid, in environmental water samples, with detection limits as low as 0.1 ng/mL. mdpi.com
Development of Novel Spectroscopic Assays for p-toluate
Spectroscopic assays provide another avenue for the quantification of this compound. Fourier-transform infrared (FT-IR) spectroscopy can be used for the identification and characterization of p-toluic acid by analyzing its unique vibrational spectrum, which acts as a molecular "fingerprint". nih.govsigmaaldrich.com The presence of characteristic absorption bands corresponding to the carboxylic acid and aromatic ring functionalities can confirm the identity of the compound.
While FT-IR is primarily a qualitative technique, it can be adapted for quantitative purposes. The development of novel spectroscopic assays could involve creating calibration curves based on the absorbance of a specific peak at different concentrations of this compound.
Quality Control and Purity Assessment Methodologies
Ensuring the purity of this compound is critical, especially for its use in pharmaceutical manufacturing. google.comgoogle.com The standard purity for p-toluic acid is often required to be 98% or higher. google.comgoogle.com
Various analytical methods are employed for quality control and purity assessment. Titration is a classic method for determining the acid value, which can be used to estimate the purity of p-toluic acid. iaeg.com This involves titrating a solution of the acid with a standardized base, such as sodium hydroxide (B78521), using a suitable indicator like phenolphthalein. iaeg.com
In addition to titration, chromatographic methods like HPLC and GC are extensively used for purity assessment. iaeg.com These methods can separate and quantify impurities, such as 4-carboxybenzaldehyde and terephthalic acid, which may be present in the p-toluic acid product. iaeg.com The Bureau of Indian Standards, for instance, has modified the HPLC method for the determination of 4-carboxybenzaldehyde and p-toluic acid content in purified terephthalic acid. iaeg.com
Reference standards, such as those provided by the United States Pharmacopeia (USP), are crucial for the validation and quality control of analytical methods. sigmaaldrich.comsigmaaldrich.com Methyl p-toluate is available as a USP reference standard, which can be used in the quality control of p-toluic acid analysis. sigmaaldrich.com
Environmental Transformation Pathways of P Toluate Species
Microbial Degradation Mechanisms and Pathways
Microorganisms, particularly bacteria and fungi, are primary drivers in the environmental breakdown of aromatic compounds like p-toluate (B1214165). They have evolved sophisticated enzymatic systems to utilize such compounds as sources of carbon and energy. The degradation typically commences with the oxidation of the methyl group or hydroxylation of the aromatic ring, followed by ring cleavage and subsequent metabolism into central metabolic pathways.
The microbial metabolism of p-toluate is facilitated by a diverse array of enzymes. The specific enzymatic system employed often depends on the microbial species and the environmental conditions. Two principal routes for aerobic degradation have been extensively studied: the ortho-cleavage and meta-cleavage pathways, which are named after the mechanism of aromatic ring fission.
In Comamonas testosteroni T-2, the degradation of p-toluate is initiated by the oxygenation of the methyl sidechain. microbiologyresearch.org This process involves a set of enzymes that are also responsible for the degradation of p-toluenesulphonate. microbiologyresearch.org The key enzymes in this pathway include a p-toluate methyl-monooxygenase system, a 4-carboxybenzyl alcohol dehydrogenase, and a 4-carboxybenzaldehyde dehydrogenase, which sequentially oxidize the methyl group to a carboxyl group, forming terephthalate (B1205515). microbiologyresearch.org Subsequently, protocatechuate 4,5-dioxygenase is involved in the ring cleavage of a downstream intermediate. microbiologyresearch.org
In other bacteria, such as Pseudomonas putida mt-2, the degradation is often encoded by the TOL plasmid (pWWO). nih.govresearchgate.net This plasmid contains the genes for a multi-step pathway that converts p-toluate into intermediates of central metabolism. researchgate.netasm.org The initial step involves a toluate/benzoate (B1203000) dioxygenase, which hydroxylates the aromatic ring to form a cis-dihydrodiol. ucl.ac.uknih.gov This is followed by the action of a dehydrogenase, yielding a catechol derivative. nih.govasm.org The catechol is then a substrate for catechol 2,3-dioxygenase, a key enzyme of the meta-cleavage pathway. nih.govasm.org
Rhodococcus opacus 1cp utilizes an ortho-cleavage pathway, which involves the enzymes catechol 1,2-dioxygenase and muconate cycloisomerase. nih.govresearchgate.net This bacterium can induce multiple forms of these dioxygenases, suggesting a high degree of metabolic adaptability. nih.gov
The table below summarizes some of the key enzymes involved in the microbial degradation of p-toluate.
| Enzyme Class | Specific Enzyme | Organism Example | Pathway Step | Reference |
| Monooxygenase | p-Toluate methyl-monooxygenase | Comamonas testosteroni T-2 | Initial oxidation of the methyl group | microbiologyresearch.org |
| Dioxygenase | Toluate 1,2-dioxygenase | Comamonas testosteroni 3a2, Pseudomonas putida mt-2 | Ring hydroxylation to form cis-diol | ucl.ac.uknih.gov |
| Dioxygenase | Catechol 2,3-dioxygenase | Pseudomonas putida mt-2, Alcaligenes eutrophus 345 | Meta-cleavage of the catechol ring | nih.govnih.gov |
| Dioxygenase | Catechol 1,2-dioxygenase | Rhodococcus opacus 1cp | Ortho-cleavage of the catechol ring | nih.gov |
| Dehydrogenase | 4-Carboxybenzyl alcohol dehydrogenase | Comamonas testosteroni T-2 | Oxidation of 4-carboxybenzyl alcohol | microbiologyresearch.org |
| Dehydrogenase | Toluate cis-dihydrodiol dehydrogenase (XylL) | Pseudomonas putida mt-2 | Aromatization of cis-diol to catechol | nih.gov |
| Cycloisomerase | Muconate cycloisomerase | Rhodococcus opacus 1cp | Conversion of muconate in ortho-pathway | nih.gov |
A variety of bacterial species have been identified with the capability to degrade p-toluate. Gram-negative bacteria are noted as particularly effective degraders. nih.gov
Bacterial Biotransformation:
Pseudomonas putida : Strains of P. putida, particularly mt-2 which harbors the TOL plasmid, are model organisms for studying the degradation of toluene (B28343) and toluates. researchgate.netresearchgate.net They metabolize p-toluate through the meta-cleavage pathway, converting it to intermediates that can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.govresearchgate.net
Comamonas testosteroni : Strain T-2 utilizes p-toluate as its sole source of carbon and energy by oxidizing the methyl group. microbiologyresearch.org Strain 3a2, isolated from petrochemical industry wastewater, can efficiently degrade high concentrations of p-toluate, demonstrating high expression of ring-hydroxylating dioxygenase genes. nih.govdntb.gov.ua
Rhodococcus species : Rhodococcus opacus 1cp and Rhodococcus ruber P25 degrade p-toluate via a modified ortho-cleavage pathway. nih.govresearchgate.net
Alcaligenes eutrophus : This species metabolizes p-toluate via a catechol meta-cleavage pathway, and possesses multiple isofunctional enzymes for several steps in the pathway. nih.gov
Halophilic Bacteria : Toluate-utilizing bacteria have been isolated from oil-brine contaminated soils, indicating that biotransformation can occur even in high-salinity environments. oup.com However, high concentrations of both NaCl and p-toluate can be antagonistic to cell growth. oup.com
Fungal Biotransformation: The role of fungi in p-toluate degradation is less characterized than that of bacteria. However, fungal enzymes, particularly laccases, are known for their ability to oxidize a wide range of phenolic and non-phenolic aromatic compounds. csic.es These enzymes, found in white-rot fungi like Trametes trogii, can act on substrates in the presence of redox mediators, expanding their catalytic activity. csic.es Research has shown that the crystal structure of a blue multicopper oxidase from Trametes trogii can be complexed with p-toluate, suggesting a direct interaction and potential for transformation. csic.es
Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)
In addition to microbial action, p-toluate can be transformed by abiotic processes in the environment. These processes are primarily driven by physical or chemical factors such as light energy and water.
Photodegradation: Photodegradation, or photolysis, is a process where light energy drives chemical breakdown. P-toluate itself is not extensively studied for direct photolysis, but related compounds provide insight. Esters of p-toluic acid, such as those found in certain pesticides like fenpyroximate (B127894) and imazamethabenz-methyl, are susceptible to photodegradation in aqueous solutions. bcpc.orgebi.ac.ukregulations.gov Fenpyroximate is rapidly photolyzed in shallow, illuminated water. regulations.gov The photodegradation of imazamethabenz-methyl, which contains both a meta- and para-toluate isomer, has been investigated, showing that the rate of breakdown is influenced by pH and the presence of natural organic matter. ebi.ac.uknsf.gov The formation of hydroxyl radicals is a predominant route in the photocatalytic degradation of similar aromatic structures, a process that can be enhanced by sensitizers or photocatalysts like titanium dioxide. nih.gov
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For sodium p-toluate itself, being a salt, hydrolysis of the anion is minimal in neutral water. However, esters of p-toluic acid, such as methyl p-toluate, can undergo hydrolysis to yield p-toluic acid and the corresponding alcohol. solubilityofthings.com The rate of this reaction is typically dependent on pH and temperature. For example, the pesticide fenpyroximate hydrolyzes slowly under typical environmental pH conditions (pH 5-9). regulations.gov The hydrolysis of imazamethabenz-methyl, an imidazolinone herbicide containing a p-toluate ester, is also pH-dependent, with the rate increasing at higher pH values. ebi.ac.uk
Environmental Fate and Transport Studies of p-toluate in Aquatic and Soil Systems
The environmental fate and transport of a chemical describe its movement and persistence in various environmental compartments. cdc.govescholarship.org Key properties influencing this include water solubility, vapor pressure, and sorption to soil and sediment. cdc.govepa.gov
This compound is the salt of a carboxylic acid and is expected to be highly soluble in water. This high solubility suggests a potential for significant mobility in aquatic systems and the aqueous phase of soils. cdc.gov Chemicals with high water solubility tend to move with groundwater and are less likely to be strongly sorbed to soil organic matter. cdc.gov
Conversely, related, less polar compounds like p-toluic acid esters (e.g., fenpyroximate) are more lipophilic and tend to sorb to soil and sediment. regulations.gov Fenpyroximate is described as slightly to hardly mobile in soil, with its transport to surface water occurring primarily through runoff of residues sorbed to suspended sediment. regulations.gov
| Environmental Compartment | Dominant Process | Key Factors | Outcome | Reference |
| Aquatic Systems | Biodegradation, Photodegradation | Microbial population, sunlight exposure, pH, water solubility | Transformation to simpler compounds, potential for leaching with groundwater | nih.govregulations.govcdc.gov |
| Soil Systems | Biodegradation, Sorption | Microbial population, soil organic carbon content, moisture, pH | Degradation, potential for transport with soil water or retention depending on sorption | oup.comregulations.govcdc.gov |
Biochemical Dehydrogenation and Cleavage Pathways
The central theme in the aerobic microbial degradation of p-toluate is the conversion of the aromatic ring into a dihydroxylated intermediate (a catechol), which is then susceptible to enzymatic ring cleavage.
Dehydrogenation: Following the initial dioxygenase attack on the p-toluate ring, which forms a cis-dihydrodiol, a dehydrogenase enzyme is required. asm.org This enzyme, such as toluate cis-dihydrodiol dehydrogenase, catalyzes the oxidation of the dihydrodiol, leading to the rearomatization of the ring to form a catechol derivative (e.g., 4-methylcatechol). nih.govasm.org This step is crucial as it prepares the molecule for the subsequent ring-opening reaction. In some pathways where the methyl group is oxidized first, dehydrogenases are also essential, for instance, in the conversion of 4-carboxybenzyl alcohol to 4-carboxybenzaldehyde. microbiologyresearch.org
Cleavage Pathways: Once a catechol intermediate is formed, the aromatic ring is opened by another dioxygenase. There are two main strategies:
Meta-cleavage (Extradiol) Pathway : In this pathway, the ring is cleaved adjacent to the two hydroxyl groups of the catechol. rsc.org This is characteristic of the TOL plasmid pathway in P. putida. researchgate.netasm.org The enzyme catechol 2,3-dioxygenase catalyzes this step, yielding a yellow-colored product, 2-hydroxy-5-methyl-cis,cis-muconic semialdehyde. rsc.orgusgs.gov Subsequent enzymatic steps involving hydrolases, dehydrogenases, and isomerases process this intermediate into pyruvate (B1213749) and acetaldehyde, which enter central metabolism. nih.gov
Ortho-cleavage (Intradiol) Pathway : Here, the ring is cleaved between the two hydroxyl groups. rsc.org This pathway, also known as the β-ketoadipate pathway, is employed by bacteria like Rhodococcus opacus. nih.govresearchgate.net The key enzyme is catechol 1,2-dioxygenase, which converts the catechol to cis,cis-muconate. rsc.org This is then converted through several steps, involving enzymes like muconate cycloisomerase, into succinyl-CoA and acetyl-CoA, which are common metabolic intermediates. nih.govrsc.org
The choice between the ortho and meta pathways is a key divergence in the microbial strategy for degrading aromatic compounds and is determined by the genetic makeup of the specific microorganism. rsc.orgasm.org
Emerging Research Frontiers and Future Perspectives in Sodium P Toluate Chemistry
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of predictive chemistry, with significant implications for the study and application of sodium p-toluate (B1214165). rsc.org These advanced computational tools offer the potential to accelerate the discovery of novel applications, optimize reaction conditions, and predict molecular properties with greater speed and accuracy than traditional methods. researchgate.net
ML algorithms can be trained on vast datasets of chemical information to identify patterns and relationships that are not readily apparent to human researchers. researchgate.net For instance, in the context of sodium p-toluate, ML models could be developed to predict its efficacy as a hydrotrope for solubilizing poorly water-soluble drugs. researchgate.neteijppr.com By analyzing the molecular structures of various drugs and their solubility in the presence of different hydrotropes, a predictive model could identify new drug candidates that would benefit from formulation with this compound. This approach could significantly reduce the time and resources required for experimental screening. mdpi.commdpi.com
Furthermore, AI and ML can be applied to optimize the synthesis of this compound and its derivatives. For example, in the oxidation of p-xylene (B151628) to p-toluic acid, a precursor to this compound, ML models could be used to predict the optimal reaction conditions—such as temperature, pressure, and catalyst composition—to maximize yield and minimize byproducts. mdpi.commdpi.com This is particularly relevant in complex catalytic systems where multiple variables can influence the reaction outcome. socararge.com.tr
A summary of potential AI and ML applications in this compound research is presented below:
| Application Area | AI/ML Technique | Potential Impact |
| Drug Formulation | Supervised Learning (Regression) | Predict the hydrotropic efficiency of this compound for new drug molecules. |
| Synthesis Optimization | Bayesian Optimization | Identify optimal reaction conditions for the synthesis of p-toluic acid and its salts. |
| Materials Science | Generative Models | Design novel polymers or materials incorporating the p-toluate moiety with desired properties. |
| Reaction Prediction | Natural Language Processing (NLP) & Graph Neural Networks | Predict the products and yields of reactions involving this compound. nih.gov |
| High-Throughput Screening | Reinforcement Learning | Guide automated platforms for the rapid discovery of new applications. |
Role in Sustainable Chemical Processes and Circular Economy Initiatives
This compound is emerging as a compound of interest within the broader context of sustainable chemical processes and the development of a circular economy. Its potential contributions are multifaceted, ranging from its use as a greener solvent alternative to its role in the upcycling of plastic waste.
One of the key drivers for a circular economy in the chemical industry is the replacement of fossil-based raw materials with renewable or recycled alternatives. basf.comchemiehoch3.de In this regard, there is growing research into bio-based production routes for p-toluic acid, the precursor to this compound. google.com Microorganisms have been engineered to biosynthesize p-toluic acid from renewable feedstocks like glucose. google.com This bio-based p-toluic acid can then be used to produce this compound, reducing the reliance on petrochemical sources such as p-xylene. google.comgoogle.com
Furthermore, derivatives of p-toluic acid, such as methyl p-toluate, are being investigated as low-toxicity, biodegradable solvents. rsc.orgrsc.orgresearchgate.net These solvents can replace more hazardous options like dioxane and tetrahydrofuran (B95107) in processes such as thermally induced phase separation (TIPS) for producing biopolymer membranes used in tissue engineering and other applications. rsc.orgrsc.orgresearchgate.net The use of such greener solvents aligns with the principles of sustainable chemistry by minimizing environmental impact and improving process safety. mdpi.com
The use of hydrotropes like this compound also contributes to sustainability by enabling reactions to be carried out in aqueous media, reducing the need for volatile organic solvents. rsc.org Aqueous solutions of sodium tosylate, a structurally similar compound, have been shown to be effective and recyclable media for alkylation reactions. rsc.org Similar applications for this compound could further enhance its green chemistry credentials.
Exploration of p-toluate in Novel Energy Technologies (excluding battery performance data)
The exploration of p-toluate and its derivatives is extending into the field of novel energy technologies, driven by the need for sustainable and efficient energy storage and conversion systems. While specific battery performance data is excluded, the fundamental chemical and material properties of p-toluate-containing compounds make them interesting candidates for various components within energy devices.
One area of investigation is the use of p-toluate as a component in electrolytes for sodium-ion batteries (SIBs). SIBs are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. rsc.orglabapress.com The electrolyte plays a crucial role in the functioning of these batteries, and researchers are exploring various additives to enhance its properties. While detailed performance metrics are outside the scope, the incorporation of organic salts like this compound could potentially influence factors such as ionic conductivity and thermal stability of the electrolyte.
Furthermore, the molecular structure of p-toluate is being considered in the design of new materials for energy applications. For example, metal-organic frameworks (MOFs) incorporating ligands derived from terephthalic acid (a close relative of p-toluic acid) have been studied for gas storage and catalysis. The functionalization of these ligands, for instance, by using p-toluate-like structures, could tune the properties of the resulting MOFs for specific energy-related applications.
In the context of fuel cells, research has been conducted on modulating the proton conductivity of zeolite materials, which are important for fuel cell membranes. acs.org While not directly involving this compound, this research highlights the principle of using organic functional groups to alter the properties of materials for energy technologies. The p-toluate moiety, with its aromatic ring and carboxylate group, could potentially be incorporated into polymer backbones or other structures to create new membrane materials with tailored properties.
The following table summarizes potential areas of exploration for p-toluate in novel energy technologies:
| Energy Technology | Potential Role of p-toluate | Investigated Aspect |
| Sodium-Ion Batteries | Electrolyte Additive | Influence on electrolyte properties (e.g., stability, conductivity). rsc.orglabapress.com |
| Fuel Cells | Component of Membrane Materials | Modification of polymer or inorganic materials to tune proton conductivity. acs.org |
| Thermochemical Water Splitting | Catalyst or Material Component | Exploration in materials for high-temperature processes. acs.org |
| Supercapacitors | Electrode Material Component | Incorporation into carbon-based materials to enhance surface properties. |
It is important to note that research in this area is still in its early stages. The successful integration of p-toluate-based materials into these technologies will depend on a deeper understanding of their electrochemical behavior and long-term stability.
Advanced Theoretical Modeling for Complex p-toluate Systems
Advanced theoretical modeling and computational chemistry are becoming indispensable tools for understanding the behavior of complex systems involving this compound at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone, guiding the rational design of new materials and processes.
One of the key applications of theoretical modeling is in understanding the interactions between this compound and other molecules, which is fundamental to its role as a hydrotrope. researchgate.net Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the binding energies and geometries of complexes formed between this compound and poorly soluble drugs. acs.org This information can elucidate the mechanism of hydrotropic solubilization, revealing whether it is driven by complex formation, changes in the solvent structure, or a combination of factors. researchgate.net
In the context of materials science, theoretical modeling is being used to predict the properties of polymers and other materials incorporating the p-toluate moiety. For example, in the study of biopolymer processing using methyl p-toluate as a solvent, computational modeling based on the Flory-Huggins theory and the PC-SAFT equation of state was used to construct the phase diagram of the polymer-solvent system. rsc.orgrsc.orgresearchgate.net This theoretical understanding was crucial for interpreting the experimental results and predicting the morphology of the resulting polymer foams. rsc.orgrsc.orgresearchgate.net
Furthermore, advanced modeling techniques are employed to investigate the electronic structure of p-toluate-containing systems, which is important for their potential applications in electronics and energy technologies. Molecular orbital calculations can reveal how the p-toluate ligand influences the electronic properties of metal complexes or semiconductor nanocrystals. unc.edu This knowledge is critical for designing materials with specific electronic or optical properties.
The table below highlights some of the advanced theoretical models and their applications in the study of p-toluate systems:
| Theoretical Model | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of hydrotropic mechanisms | Binding energies and geometries of p-toluate-drug complexes. acs.org |
| Flory-Huggins Theory & PC-SAFT | Prediction of polymer-solvent phase behavior | Phase diagrams for systems containing methyl p-toluate. rsc.orgrsc.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Study of self-assembly and aggregation | Understanding the formation of micelles or other aggregates in aqueous solutions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Investigating the metabolism of p-toluate in microorganisms. google.com |
| Ab initio methods | Calculation of electronic structure | Understanding the role of p-toluate in modifying the electronic properties of materials. unc.edu |
The synergy between advanced theoretical modeling and experimental work is crucial for advancing our understanding of this compound chemistry. Theoretical predictions can guide experimental efforts, while experimental results provide the necessary validation and refinement of the theoretical models.
Challenges and Opportunities for Future Research Directions
The field of this compound chemistry, while promising, faces several challenges that also present significant opportunities for future research. Addressing these challenges will be key to unlocking the full scientific and commercial potential of this compound.
Challenges:
High Reactivity and Corrosiveness: Sodium compounds, in general, can be highly reactive and corrosive, which can pose challenges for handling, storage, and reactor design in industrial processes. catalysis.blog
Optimization of Catalytic Processes: While catalytic routes for the production of p-toluic acid exist, optimizing these processes to maximize yield and selectivity, while minimizing energy consumption and waste, remains a significant challenge. catalysis.blog This is particularly true for bio-catalytic routes, which often suffer from lower yields and require complex separation processes. google.com
Understanding Complex Mechanisms: The precise mechanisms underlying some of the applications of this compound, such as hydrotropy and its role in complex biological systems, are not yet fully understood. researchgate.netoup.com A deeper mechanistic understanding is needed for rational design and optimization.
Scalability and Cost-Effectiveness: For many of the emerging applications, particularly in sustainable chemistry and energy technologies, the scalability and cost-effectiveness of the proposed processes will be a major hurdle. rsc.orgrsc.org Developing economically viable production and application routes is essential for widespread adoption.
Data Availability for AI/ML Models: The development of accurate and reliable AI and ML models is contingent on the availability of large, high-quality datasets. researchgate.net Generating sufficient data for the diverse potential applications of this compound will require a concerted effort in high-throughput experimentation and data sharing.
Opportunities for Future Research:
Development of Novel Catalysts: There is a significant opportunity to develop more efficient and robust catalysts for both the synthesis of p-toluic acid (from both fossil and renewable feedstocks) and its conversion into value-added products. rsc.org This includes both homogeneous and heterogeneous catalysts, as well as biocatalysts.
In-depth Mechanistic Studies: Combining advanced analytical techniques with computational modeling can provide unprecedented insights into the molecular-level interactions and reaction pathways involving this compound. This will enable a more targeted approach to designing new applications.
Exploration of New Applications in Green Chemistry: The properties of this compound as a hydrotrope and its potential as a bio-based chemical create opportunities for its use in a wider range of green chemistry applications, such as in novel extraction processes or as a component in biodegradable functional fluids. researchgate.netrsc.org
Integration into Biorefineries: Further research into the microbial production of p-toluic acid and its subsequent conversion to this compound and other chemicals can help integrate it into the broader concept of a biorefinery, where biomass is converted into a portfolio of valuable products. sci-hub.se
Advanced Material Design: The p-toluate moiety can be used as a building block for the design of new functional materials, such as polymers, MOFs, and hybrid materials, with tailored properties for applications in areas like gas separation, sensing, and electronics.
The following table summarizes the key challenges and corresponding research opportunities:
| Challenge | Research Opportunity |
| High Reactivity and Corrosiveness | Development of corrosion-resistant materials and process intensification to minimize handling issues. catalysis.blog |
| Optimization of Catalytic Processes | Design of novel, highly selective, and stable catalysts; exploration of flow chemistry for better control. catalysis.blog |
| Understanding Complex Mechanisms | Advanced in-situ spectroscopic and computational studies to elucidate reaction and interaction mechanisms. researchgate.netoup.com |
| Scalability and Cost-Effectiveness | Process integration and optimization; development of efficient downstream processing and purification methods. google.comrsc.org |
| Data Availability for AI/ML Models | High-throughput experimentation and the creation of curated databases to train predictive models. researchgate.net |
By addressing these challenges and capitalizing on the research opportunities, the scientific community can continue to expand the horizons of this compound chemistry, paving the way for new and innovative applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
